molecular formula C14H11NO3 B1266868 3-(Benzoylamino)benzoic acid CAS No. 587-54-2

3-(Benzoylamino)benzoic acid

Cat. No.: B1266868
CAS No.: 587-54-2
M. Wt: 241.24 g/mol
InChI Key: WXTOAZQBWHSIQN-UHFFFAOYSA-N
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Description

3-(Benzoylamino)benzoic acid: is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where a benzoylamino group is attached to the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-(Benzoylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid . This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . These changes can lead to alterations in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with BAMT results in the methylation of benzoic acid, producing methylbenzoate . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy and impact on cellular function . In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower doses, this compound can enhance nutrient digestion and improve antioxidant capacity in young pigs . At higher doses, it may exhibit toxic or adverse effects, such as decreased feed intake and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It can be metabolized into various derivatives through enzymatic reactions, such as methylation and conjugation with glycine . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to have a log Kow value of 2.58, indicating its moderate hydrophobicity . This property affects its ability to cross cell membranes and its distribution within different cellular compartments. Additionally, its interaction with transporters can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that it can be localized in the cytosol, where it interacts with cytosolic enzymes and other biomolecules . This localization is essential for its role in biochemical reactions and its impact on cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated to form 3-nitrobenzoic acid.

    Reduction: The nitro group in 3-nitrobenzoic acid is reduced to form 3-aminobenzoic acid.

    Acylation: 3-aminobenzoic acid is then acylated with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoylamino)benzoic acid
  • 4-(Benzoylamino)benzoic acid
  • 2-(2-Benzoylamino)benzoylamino]benzoic acid

Uniqueness

3-(Benzoylamino)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTOAZQBWHSIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292555
Record name 3-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-54-2
Record name 587-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.37 g of 3-aminobenzoic acid and 0.4 g of sodium hydroxide added to 50 ml of water was added dropwise 1.41 g of benzoyl chloride and a solution of 0.4 g of sodium hydroxide dissolved in 5 ml of water under an ice bath at the same time, and the resulting mixture was stirred at room temperature for 6 hours. The reaction solution with 1N hydrochloric acid added thereto was adjusted to pH 1, and then the precipitated solid was filtered off and collected to obtain 1.92 g of the desired product (Yield: 80%) as a white solid.
Quantity
1.37 g
Type
reactant
Reaction Step One
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0.4 g
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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1.41 g
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reactant
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0.4 g
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reactant
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Quantity
5 mL
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0 (± 1) mol
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Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

4N Aqueous solution of sodium hydroxide (2 ml) was added to a solution of ethyl 3-(benzoylamino)benzoate (695 mg) in ethanol (5 ml) and 1,4-dioxane (5 ml). After stirred at 50° C. for 1 hour, the mixture was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with dilute hydrochloric acid and brine, dried over magnesium sulfate and concentrated to give 3-(benzoylamino)benzoic acid (595 mg) as solid.
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
695 mg
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?

A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. this compound plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.

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